5-bromo-6-chloroquinoline

Catalog No.
S6437072
CAS No.
16560-60-4
M.F
C9H5BrClN
M. Wt
242.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-6-chloroquinoline

CAS Number

16560-60-4

Product Name

5-bromo-6-chloroquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5

5-Bromo-6-chloroquinoline is a heterocyclic aromatic organic compound characterized by the molecular formula C9H5BrClN\text{C}_9\text{H}_5\text{BrClN}. As a derivative of quinoline, it features a bicyclic structure that consists of a benzene ring fused to a pyridine ring. This compound is notable for its distinct halogen substitutions at the 5 and 6 positions, which influence its chemical reactivity and biological activity. The presence of bromine and chlorine atoms enhances its potential applications in medicinal chemistry and material science.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield different derivatives, depending on the reagents used.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex organic molecules.

Common Reagents and Conditions

  • Substitution Reactions: Nucleophiles like amines or thiols are typically used.
  • Oxidation: Potassium permanganate or chromium trioxide serves as common oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are often employed as reducing agents.
  • Coupling: Palladium catalysts and boronic acids are utilized in coupling reactions.

Major Products Formed

The specific products formed from these reactions depend on the choice of reagents and conditions. For example, substitution can yield various substituted quinoline derivatives, while coupling reactions may produce complex heterocyclic compounds.

5-Bromo-6-chloroquinoline exhibits significant biological activity, particularly in antimicrobial and antitumor applications. Quinoline derivatives are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, this compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing 5-bromo-6-chloroquinoline:

  • Bromination and Chlorination of Quinoline Derivatives: This method typically involves using starting materials such as 4-bromaniline and phosphorus trichloride, followed by a series of reactions that yield the desired compound with yields often exceeding 70% .
  • Reflux Methods: A common approach involves heating 6-bromoquinolin-4-ol with phosphorus oxychloride under reflux conditions, facilitating the transformation into 5-bromo-6-chloroquinoline .

These synthetic routes have been optimized for both laboratory-scale and industrial-scale production to ensure high yield and purity while minimizing environmental impact.

5-Bromo-6-chloroquinoline finds applications across various fields:

  • Medicinal Chemistry: Its ability to inhibit bacterial growth makes it valuable in developing new antibiotics.
  • Material Science: The compound's unique electronic properties allow for its use in the synthesis of advanced materials, including organic semiconductors.
  • Pharmaceutical Development: It serves as a scaffold for designing novel drugs targeting specific biological pathways.

Research on interaction studies involving 5-bromo-6-chloroquinoline has indicated its potential as an enzyme inhibitor. Specifically, it has been shown to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism. Studies have highlighted its inhibitory effects on CYP1A2 and CYP2C19 enzymes, suggesting implications for drug-drug interactions when co-administered with other pharmaceuticals .

5-Bromo-6-chloroquinoline can be compared with several structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Bromo-4-chloroquinolineC9H6BrClNDifferent halogen positioning; potential for different reactivity patterns.
7-Bromo-2-chloroquinolineC9H6BrClNVariation in substitution pattern affecting biological activity.
3-Bromo-4-chloroquinolineC9H6BrClNDifferent substitution leading to altered chemical properties.
8-Bromo-4-chloroquinolineC9H6BrClNStructural differences that may influence pharmacological effects.

These compounds share similar structural features but differ in the positioning of bromine and chlorine atoms, which contributes to their unique chemical properties and reactivities. The distinct arrangement in 5-bromo-6-chloroquinoline enhances its specific applications in medicinal chemistry compared to its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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